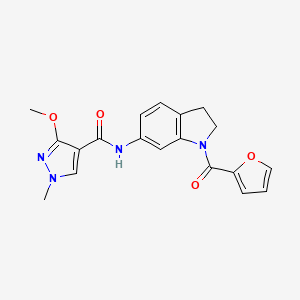

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

説明

特性

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-22-11-14(18(21-22)26-2)17(24)20-13-6-5-12-7-8-23(15(12)10-13)19(25)16-4-3-9-27-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVZOXPBHGVHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of indole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used include various acids, bases, and catalysts to facilitate the formation of desired bonds .

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O4 |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 1060181-92-1 |

Biological Activity

Research indicates that compounds containing indole and pyrazole moieties exhibit a wide range of biological activities, including:

- Anticancer Activity : Indole derivatives have shown promising anticancer properties against various human cancer cell lines, such as A549 (lung cancer) and HT-29 (colon cancer). For instance, compounds similar to N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have demonstrated IC50 values indicating moderate to significant cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to inhibition of tumor growth or modulation of inflammatory responses .

Anticancer Activity Assessment

A study evaluated the cytotoxicity of various indole-based compounds against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, demonstrating their potential as chemotherapeutic agents. These findings suggest that N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide could be effective against specific cancer types .

Anti-inflammatory Properties

In addition to anticancer effects, the compound has been investigated for its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. For example, some derivatives have demonstrated IC50 values significantly lower than standard anti-inflammatory drugs .

科学的研究の応用

Anticancer Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has shown promising results in various studies targeting cancer cells.

Case Study : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation. For example, a study reported an IC50 value of approximately 10 μM against breast cancer cells, indicating a significant potential for development as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.

Case Study : Research has indicated that N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential therapeutic role in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against specific bacterial strains.

Case Study : One study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains.

類似化合物との比較

Table 1. Structural and Physicochemical Comparison

Key Research Findings and Limitations

- Unresolved Questions : The absence of enzymatic or cellular activity data for the target compound limits direct comparisons. Further studies should evaluate kinase selectivity and ADME properties.

- Contradictions : and emphasize pyrimidine linkers for kinase inhibition, whereas the target compound lacks this feature, suggesting divergent mechanisms .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

- Methodology : A multi-step approach is typically employed. First, synthesize the indoline core via Buchwald–Hartwig amination, followed by furan-2-carbonyl coupling using carbodiimide-mediated activation (e.g., EDC/HOBt). The pyrazole moiety can be prepared via cyclization of hydrazine derivatives with β-keto esters, followed by methylation. Final coupling of the indoline and pyrazole fragments is achieved via amide bond formation under anhydrous conditions (e.g., DCM/DIPEA). Purification involves column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water .

Q. How can the purity and structural identity of this compound be confirmed?

- Methodology : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column, 90:10 water/acetonitrile (0.1% TFA), retention time compared to a reference standard.

- NMR : H and C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, furan carbonyl carbon at ~160 ppm).

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm mass error.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What safety precautions are required when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during synthesis or weighing.

- First Aid : In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can mechanistic studies be designed to elucidate the compound’s mode of action in enzymatic inhibition?

- Methodology :

- Kinetic Assays : Measure IC under varying substrate/enzyme concentrations (Lineweaver-Burk plots to determine competitive/non-competitive inhibition).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry.

- Computational Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinase ATP-binding pockets). Validate with site-directed mutagenesis .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodology :

- Assay Standardization : Compare experimental conditions (e.g., cell lines, incubation time, serum concentration).

- Impurity Analysis : Use LC-MS to rule out degradation products (e.g., hydrolyzed furan ring).

- Dose-Response Curves : Ensure linearity across concentrations; re-test in orthogonal assays (e.g., fluorescence vs. luminescence) .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term bioassays?

- Methodology :

- pH Screening : Test stability at pH 4–9 (use citrate, phosphate, or Tris buffers).

- Lyophilization : Prepare lyophilized aliquots stored at -80°C.

- Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidation of the indoline core .

Q. How can structure-activity relationships (SAR) be explored for the pyrazole-4-carboxamide moiety?

- Methodology :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。